molecular formula C15H23FN2O5 B6241826 (2S,4R)-1-[(2S)-2-[(1-fluorocyclopropyl)formamido]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 2316837-29-1

(2S,4R)-1-[(2S)-2-[(1-fluorocyclopropyl)formamido]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No. B6241826
CAS RN: 2316837-29-1
M. Wt: 330.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4R)-1-[(2S)-2-[(1-fluorocyclopropyl)formamido]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C15H23FN2O5 and its molecular weight is 330.4. The purity is usually 95.
BenchChem offers high-quality (2S,4R)-1-[(2S)-2-[(1-fluorocyclopropyl)formamido]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4R)-1-[(2S)-2-[(1-fluorocyclopropyl)formamido]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the formation of the pyrrolidine ring, followed by the addition of the side chain and the formamido group. The final step involves the introduction of the fluorocyclopropyl group.", "Starting Materials": [ "L-proline", "2,4-dimethoxybenzaldehyde", "2,3-dimethylbutyraldehyde", "L-serine", "1-fluorocyclopropanecarboxylic acid", "N,N'-dicyclohexylcarbodiimide", "N-hydroxysuccinimide", "triethylamine", "diisopropylethylamine", "N,N-diisopropylethylamine", "ethyl chloroformate", "trifluoroacetic acid", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "magnesium sulfate", "ethyl acetate", "methanol", "dichloromethane", "hexanes" ], "Reaction": [ "The synthesis begins with the conversion of L-proline to the corresponding pyrrolidine ring by reaction with 2,4-dimethoxybenzaldehyde in the presence of acetic anhydride and sodium acetate.", "The resulting pyrrolidine intermediate is then reacted with 2,3-dimethylbutyraldehyde in the presence of sodium hydroxide and sodium bicarbonate to introduce the side chain.", "The formamido group is introduced by reaction of L-serine with ethyl chloroformate and triethylamine, followed by reaction with the pyrrolidine intermediate in the presence of N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide.", "The final step involves the introduction of the fluorocyclopropyl group by reaction of the formamido intermediate with 1-fluorocyclopropanecarboxylic acid in the presence of diisopropylethylamine and trifluoroacetic acid.", "The product is purified by column chromatography using a mixture of dichloromethane and hexanes as the eluent." ] }

CAS RN

2316837-29-1

Product Name

(2S,4R)-1-[(2S)-2-[(1-fluorocyclopropyl)formamido]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylic acid

Molecular Formula

C15H23FN2O5

Molecular Weight

330.4

Purity

95

Origin of Product

United States

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